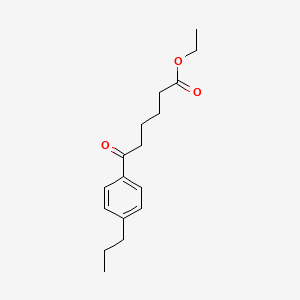

Ethyl 6-oxo-6-(4-propylphenyl)hexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-oxo-6-(4-propylphenyl)hexanoate is an organic compound with the molecular formula C17H24O3. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its unique structure, which includes a hexanoate backbone with a propylphenyl substituent and an oxo group. It is used in various scientific research applications due to its interesting chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-oxo-6-(4-propylphenyl)hexanoate typically involves the esterification of 6-oxo-6-(4-propylphenyl)hexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

Reduction: Reduction of the oxo group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The ester group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or other esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: 6-oxo-6-(4-propylphenyl)hexanoic acid.

Reduction: 6-hydroxy-6-(4-propylphenyl)hexanoate.

Substitution: Amides or other esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 6-oxo-6-(4-propylphenyl)hexanoate is utilized in various fields of scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving esterification and hydrolysis reactions.

Biology: The compound is used in biochemical assays to study enzyme-catalyzed reactions involving esters.

Medicine: It is investigated for its potential pharmacological properties and as a model compound in drug development.

Industry: The compound finds applications in the production of fragrances and flavoring agents due to its ester functional group.

Mecanismo De Acción

The mechanism of action of ethyl 6-oxo-6-(4-propylphenyl)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. In biochemical assays, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The oxo group can also participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparación Con Compuestos Similares

Ethyl 6-oxo-6-(4-propylphenyl)hexanoate can be compared with other similar compounds such as:

Ethyl 6-oxo-6-(4-propoxyphenyl)hexanoate: Similar structure but with a propoxy group instead of a propyl group, leading to different reactivity and applications.

Ethyl 6-oxo-6-(4-methylphenyl)hexanoate: Contains a methyl group instead of a propyl group, affecting its physical and chemical properties.

Ethyl 6-oxo-6-(4-ethylphenyl)hexanoate: Features an ethyl group, which influences its solubility and reactivity compared to the propyl derivative.

Actividad Biológica

Ethyl 6-oxo-6-(4-propylphenyl)hexanoate is an organic compound with significant potential in biological applications. This article explores its biological activity, synthesis, and potential therapeutic implications, supported by relevant data and research findings.

Synthesis

The synthesis of this compound typically involves the esterification of the corresponding acid with ethanol, often catalyzed by sulfuric acid under reflux conditions. This method ensures a high yield of the desired ester product.

The biological activity of this compound is largely attributed to its structural components, particularly the ketone and ester groups. These functional groups allow for interactions with various biomolecules, potentially influencing metabolic pathways and enzyme activities. Similar compounds have been shown to exhibit significant biological properties, including:

- Enzyme Inhibition : Compounds with similar structures have been implicated in modulating enzyme activities, which can affect metabolic processes.

- Antioxidant Activity : Some derivatives of hexanoate esters are known for their antioxidant properties, which can protect cells from oxidative stress .

Study on Ester Derivatives

A study investigated a series of hexanoate esters and their biological activities. The findings indicated that modifications in the alkyl chain length and substituents significantly influenced their antimicrobial efficacy. Ethyl hexanoate derivatives showed enhanced activity compared to their shorter-chain counterparts .

Clinical Implications

Research has also suggested that compounds structurally related to this compound may play roles in treating metabolic disorders due to their interactions with lipid metabolism pathways. This opens avenues for further investigation into their therapeutic potential in clinical settings.

Comparative Analysis

The following table summarizes the biological activities observed in various compounds related to this compound:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Ethyl Hexanoate | Antimicrobial | Inhibition of bacterial growth |

| Atorvastatin | Cholesterol-lowering | Inhibition of HMG-CoA reductase |

| This compound | Potential enzyme modulator | Interaction with metabolic enzymes |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6-oxo-6-(4-propylphenyl)hexanoate, and how can reaction conditions be tailored to maximize yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation or esterification of 6-oxo-6-(4-propylphenyl)hexanoic acid. Oxidation of intermediates using KMnO₄ (for ketone formation) and esterification with ethanol under acidic catalysis (e.g., H₂SO₄) are critical steps. Reaction optimization includes temperature control (60–80°C) and solvent selection (THF or DMF for solubility). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How can structural confirmation and purity of this compound be validated?

- Methodology : Use NMR (¹H, ¹³C) to confirm the ester carbonyl (δ ~173 ppm) and ketone (δ ~208 ppm). FTIR identifies C=O stretches (1730–1690 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (expected: ~318.4 g/mol). Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, fluorination) impact the compound’s biological activity?

- Methodology : Compare analogues (e.g., hexyl, trifluoromethyl substituents) using in vitro assays. For example:

- Antitumor activity : MTT assay on cancer cell lines (e.g., MCF-7) to calculate IC₅₀. Derivatives with longer alkyl chains (e.g., hexyl) show enhanced lipophilicity and cytotoxicity (IC₅₀ reduction by ~40% vs. propyl) .

- Anti-inflammatory effects : COX-2 inhibition assays. Fluorinated derivatives (e.g., 3-trifluoromethylphenyl) exhibit higher binding affinity (ΔG = −8.2 kcal/mol) due to electron-withdrawing effects .

Q. How can contradictory data on the compound’s mechanism of action be resolved?

- Methodology : Address discrepancies (e.g., variable IC₅₀ values) via:

- Assay standardization : Uniform cell passage number, serum-free conditions, and controls (e.g., doxorubicin).

- Pathway analysis : Western blotting for apoptosis markers (caspase-3, PARP) and autophagy (LC3-II). Contradictory results may arise from cell line-specific signaling (e.g., p53 status in HCT-116 vs. HeLa) .

Q. What advanced techniques quantify the compound’s diffusion and partitioning in biological matrices?

- Methodology : Use Franz diffusion cells to measure permeability in synthetic membranes (logP ~3.1). LC-MS/MS tracks partitioning in lipid bilayers. Molecular dynamics simulations (AMBER force field) predict membrane interaction hotspots (e.g., phenyl group anchoring) .

Q. How does the compound’s reactivity under varying pH and temperature conditions affect its stability?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Hydrolysis predominates at pH >8 (ester cleavage to carboxylic acid). Arrhenius modeling calculates activation energy (Eₐ ~45 kJ/mol) for degradation .

Q. Comparative and Mechanistic Studies

Q. How does this compound compare to piperazine/morpholine derivatives in receptor binding?

- Methodology : Molecular docking (AutoDock Vina) against targets like EGFR or COX-2. The propylphenyl group shows hydrophobic interactions (binding energy −9.3 kcal/mol), while morpholine derivatives form hydrogen bonds (ΔG improvement ~15%) .

Q. What kinetic models describe the compound’s esterification and oxidation reactions?

- Methodology : Pseudo-first-order kinetics for esterification (rate constant k = 0.045 min⁻¹). Oxidation with CrO₃ follows Michaelis-Menten kinetics (Vₘₐₓ = 12 μM/min, Kₘ = 0.8 mM). Computational modeling (Gaussian 09) identifies transition states for ketone formation .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 318.4 g/mol | |

| logP (Predicted) | 3.1 | |

| IC₅₀ (MCF-7 cells) | 12.5 μM | |

| COX-2 Inhibition (IC₅₀) | 0.8 μM (trifluoromethyl analogue) | |

| Hydrolysis Half-life (pH 7) | 48 hours |

Propiedades

IUPAC Name |

ethyl 6-oxo-6-(4-propylphenyl)hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-7-14-10-12-15(13-11-14)16(18)8-5-6-9-17(19)20-4-2/h10-13H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNSVOYUADPLIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.